![molecular formula C22H29N3O3 B2941556 N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 932990-07-3](/img/structure/B2941556.png)
N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused rings, a benzene ring and a pyrimidine ring . The cyclohexenyl group attached to the nitrogen atom and the hexanamide group attached to the quinazolinone ring could potentially influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a quinazolinone core, a cyclohexenyl group, and a hexanamide group. The presence of these functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amide group might be involved in hydrolysis reactions, while the double bond in the cyclohexenyl ring might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents .Mechanism of Action
Target of Action
The primary target of CCG-198496 is the Regulator of G-protein signaling (RGS) proteins , specifically RGS4 . RGS proteins accelerate GTP hydrolysis by Galpha subunits, playing a crucial role in the timing of G protein-coupled receptor (GPCR) signaling .
Mode of Action
CCG-198496 inhibits the function of RGS4 through covalent modification of two spatially distinct cysteine residues on RGS4 . The mechanism of action of CCG-4986 is via covalent modification of Cys-132 of RGS4, likely causing steric hindrance with the all-helical domain of the Galpha substrate .
Biochemical Pathways
The inhibition of RGS4 by CCG-198496 affects the G protein-coupled receptor (GPCR) signaling pathway . This pathway is involved in various physiological processes, including sensory perception, cell growth, and immune response.
Result of Action
The inhibition of RGS4 by CCG-198496 can potentially modulate GPCR signaling, which could have various downstream effects depending on the specific physiological context. For instance, it could influence pain perception, immune response, or cell growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVBNIUYBBTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.